4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one

Description

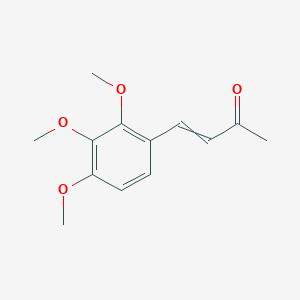

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one (CAS: 119101-22-3) is an α,β-unsaturated ketone characterized by a phenyl ring substituted with methoxy groups at the 2-, 3-, and 4-positions. Its molecular formula is C₁₃H₁₆O₄, with a molar mass of 236.26 g/mol. Key identifiers include:

Properties

IUPAC Name |

4-(2,3,4-trimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWROTZMPJSYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the butenone group to butanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the butenone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Butanol derivatives.

Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a substrate in various catalytic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of arylbutenones are highly dependent on the position and number of substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Arylbutenones

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (OCH₃) enhance electron density on the phenyl ring, influencing reactivity and binding in biological systems. Nitro groups (NO₂), conversely, reduce electron density, increasing electrophilicity .

- Substituent Position : The 3,4,5-trimethoxy derivative (A3) exhibits cytotoxicity in cancer cell lines, while the 2,3,4-trimethoxy isomer demonstrates corrosion inhibition, suggesting positional effects on function .

Herbicidal Activity

Compounds with methoxy-substituted phenyl groups, such as 3,4,5-trimethoxy and 2,4,6-trimethoxy derivatives, show moderate herbicidal activity against rape (Brassica napus) but weak effects on barnyard grass (Echinochloa crus-galli). Activity correlates with substituent symmetry; 3,4,5-trimethoxy derivatives exhibit better lipid membrane penetration .

Cytotoxicity and Antitumor Potential

- The 3,4,5-trimethoxy derivative (A3) was identified as a cytotoxic agent in curcuminoid analogs, with IC₅₀ values comparable to doxorubicin in some cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.